molecular formula C13H9FO2 B157549 2-(4-Fluorophenyl)benzoic acid CAS No. 1841-57-2

2-(4-Fluorophenyl)benzoic acid

Cat. No.: B157549
CAS No.: 1841-57-2
M. Wt: 216.21 g/mol
InChI Key: LGVNEKHPDXUTKA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)benzoic acid is an organic compound with the molecular formula C13H9FO2 It is a derivative of benzoic acid where a fluorophenyl group is attached to the second position of the benzoic acid ring

Mechanism of Action

Target of Action

The primary target of 2-(4-Fluorophenyl)benzoic acid is currently unknown. A structurally similar compound, 4-(4-fluorophenyl)benzoic acid, has been reported to bind to bcl-2, a protein that regulates cell death (apoptosis), with a kd value of 400 μm .

Mode of Action

If it behaves similarly to 4-(4-Fluorophenyl)benzoic acid, it may interact with its target protein (such as Bcl-2) and modulate its function

Biochemical Pathways

If it interacts with Bcl-2 like its structural analog, it could potentially influence apoptosis pathways . .

Pharmacokinetics

It has a molecular weight of 244.218 , and its melting point is between 138-140 °C

Result of Action

If it acts similarly to 4-(4-Fluorophenyl)benzoic acid, it could potentially influence cell survival and death by modulating the function of Bcl-2 . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interactions with its target. Safety data sheets recommend avoiding dust formation and ensuring adequate ventilation when handling this compound . These precautions suggest that the compound may be sensitive to air and moisture.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. In this case, 4-fluorophenylboronic acid and 2-bromobenzoic acid can be used as starting materials. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols or other reduced compounds.

    Substitution: Formation of substituted phenylbenzoic acids.

Scientific Research Applications

2-(4-Fluorophenyl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Fluorobenzoic acid
  • 2-(4-Fluorobenzoyl)benzoic acid
  • 4-(4-Fluorophenyl)benzoic acid

Comparison: 2-(4-Fluorophenyl)benzoic acid is unique due to the position of the fluorophenyl group, which can influence its reactivity and interactions compared to other fluorinated benzoic acids. The presence of the fluorine atom can also affect the compound’s physical properties, such as melting point and solubility, making it distinct from its analogs .

Properties

IUPAC Name

2-(4-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVNEKHPDXUTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382217
Record name 2-(4-Fluorophenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1841-57-2
Record name 4′-Fluoro[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1841-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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